2-({(Z)-[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid
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Overview
Description
2-({[(4Z)-1-(4-BROMO-2,3-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID is a complex organic compound with a unique structure that includes a brominated aromatic ring, a pyrazole moiety, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4Z)-1-(4-BROMO-2,3-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID typically involves multiple steps, starting with the preparation of the brominated aromatic precursor. This can be achieved through bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The subsequent steps involve the formation of the pyrazole ring and the coupling of the benzoic acid moiety through various organic reactions, including condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
2-({[(4Z)-1-(4-BROMO-2,3-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({[(4Z)-1-(4-BROMO-2,3-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 2-({[(4Z)-1-(4-BROMO-2,3-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorobenzoic acid: Similar in structure but with a fluorine atom instead of the pyrazole moiety.
2-Bromo-N-methylbenzamide: Shares the brominated aromatic ring but lacks the pyrazole and benzoic acid groups.
Uniqueness
2-({[(4Z)-1-(4-BROMO-2,3-DIMETHYLPHENYL)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)BENZOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H18BrN3O3 |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-[[2-(4-bromo-2,3-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C20H18BrN3O3/c1-11-12(2)18(9-8-16(11)21)24-19(25)15(13(3)23-24)10-22-17-7-5-4-6-14(17)20(26)27/h4-10,23H,1-3H3,(H,26,27) |
InChI Key |
AENPPSGQHGFOIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)N2C(=O)C(=C(N2)C)C=NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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